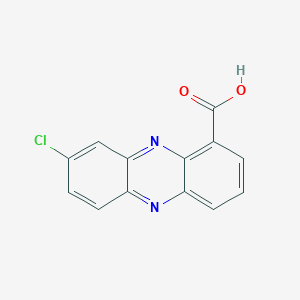
8-Chlorophenazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorophenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-chlorobenzoic acid: This reaction forms the phenazine core with a chlorine substituent.
Oxidative cyclization: This step involves the cyclization of the intermediate to form the phenazine ring system.
Introduction of the carboxylic acid group: This can be achieved through various methods, including the oxidation of a methyl group or the direct introduction of a carboxyl group using reagents like carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Pseudomonas species. These strains can be optimized to produce high yields of phenazine derivatives, including this compound, through fermentation processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chlorophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of 8-Chlorophenazine-1-carboxylic acid involves the generation of reactive oxygen species (ROS) which can lead to oxidative stress in microbial and cancer cells. This oxidative stress results in cell membrane damage, DNA fragmentation, and ultimately cell death. The compound targets various molecular pathways involved in cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
Phenazine-1-carboxylic acid: Lacks the chlorine substituent but shares similar antimicrobial properties.
2-Hydroxyphenazine-1-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom, which alters its reactivity and biological activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent, highlighting the therapeutic potential of phenazine compounds
Uniqueness: 8-Chlorophenazine-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which enhances its chemical reactivity and broadens its range of applications in various fields.
Propriétés
Numéro CAS |
103942-82-1 |
|---|---|
Formule moléculaire |
C13H7ClN2O2 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
8-chlorophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)16-12-8(13(17)18)2-1-3-10(12)15-9/h1-6H,(H,17,18) |
Clé InChI |
IWGNXOPNRKCYDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


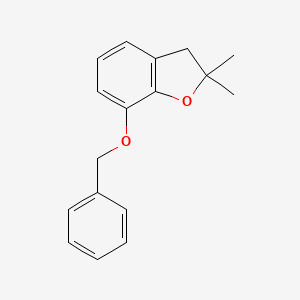
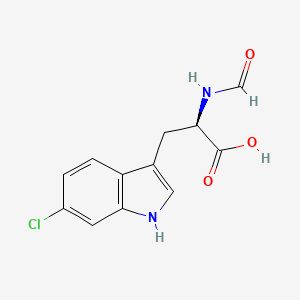
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)


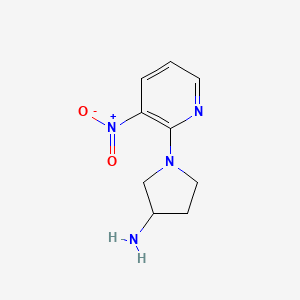


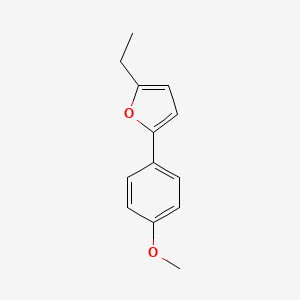
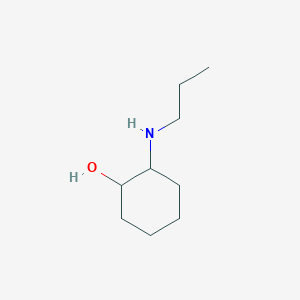
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
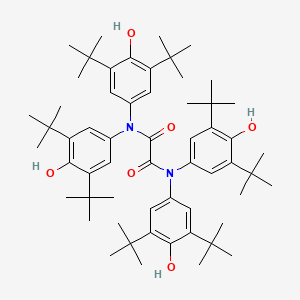
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
